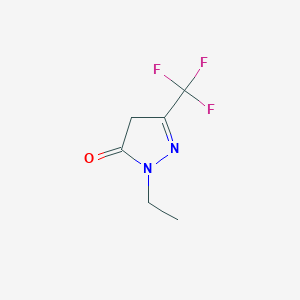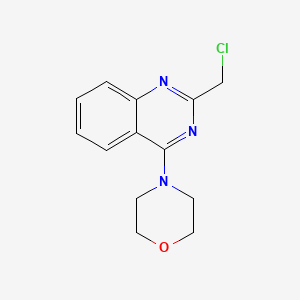![molecular formula C11H17NO3 B1393606 [1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid CAS No. 1284415-59-3](/img/structure/B1393606.png)
[1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “[1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid” would likely involve a piperidine ring (a six-membered ring with one nitrogen atom), a cyclopropyl group (a three-membered carbon ring), and a carboxylic acid group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
The chemical reactions involving “[1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid” would depend on the specific conditions and reagents used. As a carboxylic acid, it could potentially undergo reactions such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of “[1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid” would depend on its exact molecular structure. For example, its solubility, melting point, and boiling point would be determined by factors such as its molecular weight and the types of intermolecular forces present .Aplicaciones Científicas De Investigación
Antiepileptic Properties
Gabapentin, a GABA analogue with a somewhat related structure, demonstrated antiepileptic effects in clinical trials. It was well tolerated and showed a dose-related antiepileptic effect without significant drug interactions, highlighting the potential for compounds with similar structures to be explored for neurological applications (Crawford et al., 1987).
Platelet Aggregation Inhibition
Prasugrel, a prodrug and potent inhibitor of platelet aggregation, undergoes metabolic transformations to produce active metabolites. This suggests that compounds with specific structural features can be designed for targeted therapeutic effects in cardiovascular diseases (Farid et al., 2007).
Chemical Ablation in Peripheral NSCLC
A study explored the efficacy and safety of percutaneous chemical ablation using acetic acid in peripheral non-small-cell lung cancer (NSCLC), indicating the use of carboxylic acids in minimally invasive cancer treatments (El Badrawy et al., 2016).
Diagnostic Applications
The duration of acetowhitening, a reaction to acetic acid application, has been investigated as a diagnostic tool for high-risk neoplasia in Barrett’s esophagus, demonstrating the diagnostic utility of carboxylic acid compounds in clinical settings (Longcroft-Wheaton et al., 2013).
Environmental and Toxicological Studies
Research on environmental exposure to certain carboxylic acid esters, like DINCH, and their metabolites in humans reflects the importance of studying the environmental and health impacts of chemical compounds, suggesting a role for related research in public health and safety (Silva et al., 2013).
Safety And Hazards
The safety and hazards associated with “[1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid” would depend on factors such as its toxicity, reactivity, and environmental impact. It’s important to handle all chemicals with appropriate safety precautions. For example, similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Direcciones Futuras
The future directions for research on “[1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid” would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, improving its efficacy, or investigating its mechanism of action .
Propiedades
IUPAC Name |
2-[1-(cyclopropanecarbonyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c13-10(14)7-8-3-5-12(6-4-8)11(15)9-1-2-9/h8-9H,1-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHSUXCZAYDHNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1393525.png)


![4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1393529.png)
![4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride](/img/structure/B1393531.png)


![2-Oxa-6-azaspiro[3.5]nonane](/img/structure/B1393536.png)
![1-[2-Nitro-4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole](/img/structure/B1393537.png)




